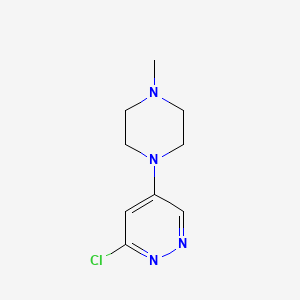

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

- Pyridazine analogs, including compounds related to 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine, have been synthesized and analyzed for their structure and pharmaceutical significance. The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and its structure was confirmed by X-ray diffraction, IR, NMR, and LC-MS techniques. This research highlights the importance of pyridazine analogs in medicinal chemistry (Sallam et al., 2021).

Biological Properties and Potential Applications

- Recently, pyridazine derivatives have demonstrated considerable biological properties, such as anti-tumor and anti-inflammatory activity. This includes compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, highlighting their potential in pharmacological applications (Sallam et al., 2021).

Anticonvulsive and Pharmacological Properties

- Certain pyridazine derivatives, such as 3,6-dialkoxy-pyridazines, have shown good anticonvulsive properties. This indicates the potential use of pyridazine compounds, including those structurally related to this compound, in the development of new anticonvulsant drugs (Druey et al., 1954).

Antibacterial Activity

- Pyridazine derivatives, including those structurally similar to this compound, have been investigated for their antibacterial activity. This suggests their potential in developing new antibacterial agents (Foks et al., 2005).

Antidiabetic Potential

- A family of triazolo-pyridazine-6-yl-substituted piperazines, related to this compound, was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, demonstrating their potential as anti-diabetic medications (Bindu et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyridazine derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It is known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities .

Properties

IUPAC Name |

3-chloro-5-(4-methylpiperazin-1-yl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)8-6-9(10)12-11-7-8/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZVEUUFUNATLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)

![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)

![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)

![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)

![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)